Boc-3,4-dichloro-L-phenylalanine

Catalog No.
S1768348
CAS No.
80741-39-5
M.F
C14H17Cl2NO4
M. Wt
334.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-dichloro-L-phenylalanine

CAS Number

80741-39-5

Product Name

Boc-3,4-dichloro-L-phenylalanine

IUPAC Name

(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

UGZIQCCPEDCGGN-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Synonyms

80741-39-5;Boc-3,4-dichloro-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid;BOC-L-3,4-Dichlorophe;Boc-Phe(3,4-Cl2)-OH;Boc-L-3,4-Dichlorophenylalanine;SBB064126;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoicacid;Boc-D-3,4-Dichlorophenylalanine;(2S)-2-(tert-butoxycarbonylamino)-3-(3,4-dichlorophenyl)propanoicacid;AC1MC1A3;Boc-Phe(3,4-DiCl)-OH;15042_ALDRICH;SCHEMBL1529592;15042_FLUKA;CTK8C5723;MolPort-001-758-485;UGZIQCCPEDCGGN-NSHDSACASA-N;ZINC2564715;CB-737;MFCD00273436;AKOS015890010;AM82043;BL161-1;AC-16820

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Peptide Synthesis:

  • Boc-DCPF can serve as a building block for the synthesis of peptides with unique properties. The chlorine atoms can influence the conformation and interactions of the resulting peptide, potentially leading to novel therapeutic agents [].

Protein-Protein Interactions:

  • Studies suggest that Boc-DCPF can be incorporated into peptides to probe protein-protein interactions. The chlorine atoms may disrupt or enhance binding between proteins, aiding in the understanding of cellular processes [].

Enzyme Inhibition:

  • Boc-DCPF may act as an inhibitor for certain enzymes. By mimicking the natural substrate but containing modified functionalities, it can potentially modulate enzyme activity for research purposes [].

Development of Anticancer Agents:

  • The unique structure of Boc-DCPF has led to investigations into its potential as an anticancer agent. Studies have explored its ability to target specific cancer cells and inhibit their growth [].

Boc-3,4-dichloro-L-phenylalanine (N-Boc-3,4-dichloro-L-phenylalanine) is a derivative of the natural amino acid L-phenylalanine. It contains a Boc (tert-butyloxycarbonyl) protecting group attached to the amino group and two chlorine atoms on the benzene ring at positions 3 and 4. This compound is a valuable building block in organic synthesis, particularly for the preparation of peptides containing modified phenylalanine residues [].


Molecular Structure Analysis

The key features of Boc-3,4-dichloro-L-phenylalanine's structure include:

  • A central benzene ring with chlorine atoms at positions 3 and 4. The chlorine atoms increase the hydrophobicity of the molecule compared to L-phenylalanine [].
  • An L-phenylalanine side chain, meaning the amino group (protected by the Boc group) and the carboxylic acid group are arranged in a specific spatial orientation. This chirality is crucial for its biological function when incorporated into peptides.
  • A Boc protecting group attached to the amino group. This group is commonly used in peptide synthesis to prevent unwanted reactions at the amino terminus during peptide chain elongation.

Chemical Reactions Analysis

Synthesis

Boc-3,4-dichloro-L-phenylalanine can be synthesized through various methods, but a common approach involves the reaction of Boc-L-phenylalanine with N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst [].

Boc-L-Phenylalanine + 2 NCS -> Boc-3,4-dichloro-L-phenylalanine + Succinimide

Other Reactions

The Boc group can be removed under acidic conditions to reveal the free amino group, allowing for further peptide chain elongation. Boc-3,4-dichloro-L-phenylalanine can also participate in standard peptide coupling reactions to form dipeptides, tripeptides, and longer peptide sequences.


Physical And Chemical Properties Analysis

  • The presence of chlorine atoms likely increases its melting point and boiling point compared to Boc-L-phenylalanine.
  • It is likely poorly soluble in water due to the hydrophobic nature of the chlorine atoms and the Boc protecting group. However, it might have good solubility in organic solvents like dichloromethane or dimethylformamide, commonly used in peptide synthesis.

Studies suggest that peptides containing 3,4-dichloro-phenylalanine can exhibit antimicrobial activity [].

XLogP3

3.8

Dates

Modify: 2023-08-15

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